3-(4-benzhydrylpiperazin-1-yl)propanoic Acid
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Overview
Description
3-(4-Benzhydrylpiperazin-1-yl)propanoic acid is a chemical compound with the molecular formula C20H24N2O2 and a molecular weight of 324.42 g/mol . This compound is characterized by the presence of a benzhydryl group attached to a piperazine ring, which is further connected to a propanoic acid moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzhydrylpiperazin-1-yl)propanoic acid typically involves the reaction of benzhydrylpiperazine with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of benzhydrylpiperazine and 3-chloropropanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzhydrylpiperazin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzhydrylpiperazine carboxylic acid or ketone derivatives.
Reduction: Formation of benzhydrylpiperazine alcohol derivatives.
Substitution: Formation of substituted benzhydrylpiperazine derivatives.
Scientific Research Applications
3-(4-Benzhydrylpiperazin-1-yl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-(4-benzhydrylpiperazin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzhydryl group is known to interact with various receptors and enzymes, modulating their activity. The piperazine ring can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function. The propanoic acid moiety can participate in acid-base interactions, further affecting the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperazin-1-yl)propanoic acid: Similar in structure but with a methyl group instead of a benzhydryl group.
3-(Dimethylamino)propionic acid hydrochloride: Contains a dimethylamino group instead of a piperazine ring.
Uniqueness
3-(4-Benzhydrylpiperazin-1-yl)propanoic acid is unique due to the presence of the benzhydryl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-19(24)11-12-21-13-15-22(16-14-21)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,20H,11-16H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPZUWYDUBCWFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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